molecular formula C10H13NO B2578244 6-methoxy-3-methyl-2,3-dihydro-1H-indole CAS No. 1262408-14-9

6-methoxy-3-methyl-2,3-dihydro-1H-indole

Cat. No. B2578244
CAS RN: 1262408-14-9
M. Wt: 163.22
InChI Key: JYSQQJBROFAVMH-UHFFFAOYSA-N
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Description

6-methoxy-3-methyl-2,3-dihydro-1H-indole, also known as MMI, is a synthetic compound that has been widely used in scientific research. MMI is a derivative of indole, a heterocyclic organic compound that is found in many natural products, including tryptophan, an essential amino acid. MMI has been synthesized using several methods, including the Fischer indole synthesis and the Pictet-Spengler reaction.

Scientific Research Applications

Indole Synthesis and Classification

Indoles, including derivatives like 6-methoxy-3-methyl-2,3-dihydro-1H-indole, have inspired chemists for over a century due to their complex structure and potential therapeutic applications. Indole synthesis methods are vast and have been categorized into nine strategic approaches, reflecting the diversity and creativity in accessing these scaffolds. These methods enable the synthesis of various indole derivatives, serving as a foundation for further chemical modifications and drug development (Taber & Tirunahari, 2011).

Biological and Pharmacological Activities

Indole derivatives exhibit a wide range of biological and pharmacological activities, making them valuable in drug discovery and medicinal chemistry. These activities include antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antimalarial effects, among others. The structural complexity and versatility of indole scaffolds allow for high affinity and selectivity towards various biological targets, facilitating the development of new therapeutic agents with improved efficacy and safety profiles (Ali et al., 2013).

Antioxidant Properties

The antioxidant properties of indole derivatives are of significant interest due to their potential in mitigating oxidative stress, a key factor in the pathogenesis of various chronic diseases. These compounds can scavenge free radicals and protect cells from oxidative damage, underscoring their potential in developing antioxidant therapies (Munteanu & Apetrei, 2021).

Chemoprotective Effects

Indole-3-carbinol (I3C) and its derivatives have been studied for their chemoprotective effects against cancer. Despite the chemical instability of I3C, its derivatives, formed through reactions in the stomach and culture media, have shown potential in cancer prevention, particularly in breast and prostate cancer. These findings suggest that the broader family of indole compounds, including this compound, may possess inherent properties beneficial for chemoprevention (Bradlow, 2008).

Mechanism of Action

properties

IUPAC Name

6-methoxy-3-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-6-11-10-5-8(12-2)3-4-9(7)10/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSQQJBROFAVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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